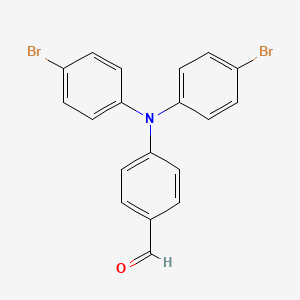

4-(Bis(4-bromophenyl)amino)benzaldehyde

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

4-(4-bromo-N-(4-bromophenyl)anilino)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13Br2NO/c20-15-3-9-18(10-4-15)22(19-11-5-16(21)6-12-19)17-7-1-14(13-23)2-8-17/h1-13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDCRGMNEAOWPRP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=O)N(C2=CC=C(C=C2)Br)C3=CC=C(C=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13Br2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50595416 | |

| Record name | 4-[Bis(4-bromophenyl)amino]benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50595416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

431.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25069-38-9 | |

| Record name | 4-[Bis(4-bromophenyl)amino]benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50595416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Research Significance in Organic Functional Materials Science

The significance of 4-(Bis(4-bromophenyl)amino)benzaldehyde in organic functional materials science stems from the inherent properties of its triphenylamine (B166846) core, further modulated by the presence of bromine and aldehyde functional groups. The non-planar, propeller-like structure of the TPA core inhibits strong intermolecular interactions, which is advantageous for forming stable amorphous films—a desirable characteristic for many organic electronic devices.

The electron-donating triphenylamine core, combined with the electron-withdrawing nature of the benzaldehyde (B42025) group, creates a donor-acceptor (D-A) system within the molecule. This intramolecular charge transfer character is a cornerstone for designing materials with interesting optical and electronic properties. The bromine atoms, being electron-withdrawing and heavy, can influence the molecule's electronic energy levels, enhance intersystem crossing (a process relevant for phosphorescence), and improve the material's thermal stability and flame retardant properties.

Research in this area often focuses on synthesizing derivatives of this compound to fine-tune its properties for specific applications. For instance, the aldehyde group serves as a versatile synthetic handle, allowing for the facile extension of the molecule's conjugation through reactions like Knoevenagel or Wittig condensations. This enables the creation of more complex molecules with tailored absorption and emission characteristics for use in organic light-emitting diodes (OLEDs), solar cells, and sensors.

Evolution of Triphenylamine Based Architectures in Advanced Chemical Systems

Direct Synthetic Routes to this compound

The synthesis of this compound can be approached through several strategic routes, primarily involving the late-stage introduction of bromine atoms onto a pre-formed triphenylamine core or building the molecule through cross-coupling reactions.

Bromination Protocols for 4-(Diphenylamino)benzaldehyde (B1293675) Precursors

A primary and direct route to this compound involves the electrophilic bromination of its non-halogenated precursor, 4-(diphenylamino)benzaldehyde. The triphenylamine core is activated towards electrophilic substitution, directing incoming electrophiles to the para-positions of the phenyl rings.

Detailed research findings indicate that bromination of aromatic compounds can be achieved using various reagents. For instance, a common method for brominating substituted benzaldehydes involves using a brominating agent couple, such as hydrobromic acid and an oxidizing agent like hydrogen peroxide. google.com This process is typically carried out in a suitable organic solvent, such as a lower alkanoic acid, at temperatures ranging from 0°C to 100°C. google.com Another approach involves using reagents like pyridine (B92270) hydrobromide perbromide in a solvent such as acetic acid, which has been successfully used for the bromination of various acetophenone (B1666503) derivatives. nih.gov The reaction proceeds via electrophilic attack of bromine on the electron-rich phenyl rings of the diphenylamino group.

Table 1: Potential Bromination Conditions for 4-(Diphenylamino)benzaldehyde

| Brominating Agent | Co-reagent/Solvent | Typical Temperature | Reference Context |

|---|---|---|---|

| HBr / H₂O₂ | Aqueous solution / Alkanoic acid | 5°C - 60°C | Bromination of substituted benzaldehydes. google.com |

| Pyridine hydrobromide perbromide | Acetic Acid | ~90°C | Bromination of acetophenone derivatives. nih.gov |

Alternative Synthetic Pathways and Optimizations

Beyond direct bromination, alternative pathways focus on constructing the core structure through carbon-nitrogen bond-forming reactions. Transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig or Ullmann condensations, are powerful methods for synthesizing triarylamines.

One plausible route involves the coupling of bis(4-bromophenyl)amine (B36456) with a 4-halobenzaldehyde, such as 4-fluorobenzaldehyde (B137897) or 4-chlorobenzaldehyde, in the presence of a palladium or copper catalyst. Conversely, the reaction could involve 4,4'-dibromodiphenylamine and a suitable formyl-substituted arylating agent. The synthesis of the precursor 4-(diphenylamino)benzaldehyde often utilizes a palladium-catalyzed coupling between diphenylamine (B1679370) and 4-bromobenzaldehyde (B125591), highlighting the utility of this strategy. The synthesis of related compounds, such as 2-((4-bromophenyl)amino)benzoic acid, has been achieved through nucleophilic substitution reactions, which represents another potential synthetic strategy.

Derivatization Strategies Involving the Aldehyde Moiety of this compound

The aldehyde group is a versatile functional handle, allowing for a wide range of chemical transformations. These derivatizations are crucial for tuning the electronic properties of the molecule and for building larger, more complex structures for materials science applications.

Oxidation Reactions to 4-(Bis(4-bromophenyl)amino)benzoic Acid

The aldehyde group of this compound can be readily oxidized to the corresponding carboxylic acid, 4-(Bis(4-bromophenyl)amino)benzoic acid. This transformation is a fundamental reaction in organic synthesis. Standard oxidizing agents such as potassium permanganate (B83412) (KMnO₄), Jones reagent (CrO₃ in sulfuric acid), or milder reagents like Tollens' reagent ([Ag(NH₃)₂]⁺) are effective for this purpose.

The resulting carboxylic acid is a valuable intermediate in its own right. For example, it can be converted to an acid chloride, which can then react with amines to form amides. This is demonstrated in the synthesis of N-{4-[(4-bromophenyl)sulfonyl]benzoyl}-L-valine derivatives, which starts from the related 4-[(4-bromophenyl)sulfonyl]benzoyl chloride. mdpi.com This highlights how the oxidation product can serve as a building block for biologically relevant molecules and functional polymers.

Knoevenagel Condensation Reactions with Activated Methylene (B1212753) Compounds

The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation, involving the reaction of an aldehyde with a compound containing an active methylene group (a CH₂ group flanked by two electron-withdrawing groups). nih.gov This reaction is typically catalyzed by a weak base, such as an amine. researchgate.net For this compound, this reaction provides a direct route to extend the π-conjugation of the system by introducing a cyano- or ester-substituted vinyl group.

The reaction mechanism involves the deprotonation of the active methylene compound by the base to form a carbanion, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. Subsequent dehydration yields the final condensed product. nih.gov This method is highly efficient and atom-economical, often proceeding under mild conditions. nih.govresearchgate.net The reaction of the closely related p-Br-benzaldehyde with malononitrile (B47326) has been studied, demonstrating the feasibility of this transformation. researchgate.net

Table 2: Knoevenagel Condensation of this compound

| Active Methylene Compound | Name | Expected Product Structure |

|---|---|---|

| CH₂(CN)₂ | Malononitrile | 2-(4-(Bis(4-bromophenyl)amino)benzylidene)malononitrile |

| CH₂(COOEt)₂ | Diethyl malonate | Diethyl 2-(4-(Bis(4-bromophenyl)amino)benzylidene)malonate |

| NCCH₂COOEt | Ethyl cyanoacetate | Ethyl 2-cyano-3-(4-(bis(4-bromophenyl)amino)phenyl)acrylate |

Wittig Condensation Reactions for π-Conjugated Systems

The Wittig reaction is a powerful and widely used method for synthesizing alkenes from aldehydes and ketones. masterorganicchemistry.com It involves the reaction of an aldehyde with a phosphorus ylide (a phosphonium (B103445) ylide), which is typically generated by treating a phosphonium salt with a strong base. masterorganicchemistry.comorganic-chemistry.org This reaction is particularly valuable for creating C=C double bonds with high reliability and stereochemical control, making it ideal for the synthesis of extended π-conjugated systems. organic-chemistry.org

In the context of this compound, the Wittig reaction allows for the introduction of various vinyl groups, effectively elongating the conjugated path of the molecule. This is crucial for developing materials for organic electronics, where the electronic properties are highly dependent on the extent of π-conjugation. beilstein-journals.org The reaction mechanism involves the nucleophilic attack of the ylide on the aldehyde carbonyl, forming a betaine (B1666868) intermediate which then collapses to an oxaphosphetane. This four-membered ring intermediate subsequently fragments to yield the desired alkene and a very stable triphenylphosphine (B44618) oxide, which is the driving force of the reaction. organic-chemistry.org

Table 3: Wittig Reaction of this compound for π-Conjugated Systems

| Phosphonium Ylide Precursor (Salt) | Resulting Alkene Product | Significance |

|---|---|---|

| (Triphenyl)methylphosphonium bromide | 4,4'-Dibromo-N-(4-vinylphenyl)-N-(4-bromophenyl)aniline | Adds a terminal vinyl group for polymerization. |

| (4-Cyanobenzyl)triphenylphosphonium bromide | 4-((4-(Bis(4-bromophenyl)amino)styryl)benzonitrile | Creates a D-π-A (Donor-π-Acceptor) structure. |

| (4-Nitrobenzyl)triphenylphosphonium chloride | N,N-Bis(4-bromophenyl)-4-(4-nitrostyryl)aniline | Introduces a strong electron-withdrawing group. |

Schiff Base Formation and Hydrazone Derivatives

The aldehyde functional group in this compound serves as a reactive site for condensation reactions with primary amines and hydrazines, leading to the formation of Schiff bases and hydrazones, respectively. These reactions are fundamental in organic synthesis for creating carbon-nitrogen double bonds (C=N). nih.govedu.krdrjptonline.orgasianpubs.org

The general synthesis of a Schiff base involves the reaction of an aldehyde with a primary amine, typically under acid or base catalysis, with the removal of water to drive the equilibrium towards the product. For this compound, this reaction would proceed as follows:

General Reaction for Schiff Base Formation

Similarly, hydrazone derivatives can be synthesized by reacting the aldehyde with hydrazine (B178648) or its substituted derivatives (e.g., phenylhydrazine, 2,4-dinitrophenylhydrazine). organic-chemistry.orgvjs.ac.vnmdpi.com This condensation is a well-established method for the characterization and derivatization of aldehydes. asianpubs.org The resulting hydrazones are often stable, crystalline solids. mdpi.com While specific literature detailing these reactions for this compound is not prevalent, the reactivity of the benzaldehyde (B42025) moiety is well-documented, making it a highly predictable transformation. rjptonline.orgresearchgate.net

Functionalization at the Bromoaryl Moieties of this compound

The two bromoaryl groups on the triphenylamine core are key sites for functionalization, enabling the extension of the molecule's conjugated system through various cross-coupling reactions.

Suzuki-Miyaura Cross-Coupling for Aryl-Aryl Bond Formation

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for forming carbon-carbon bonds, particularly between sp2-hybridized carbon atoms. mdpi.comsnnu.edu.cn This palladium-catalyzed reaction typically involves the coupling of an organoboron compound (like a boronic acid or ester) with an organohalide. mdpi.commdpi.com The presence of two bromine atoms on the phenyl rings of this compound makes it an excellent substrate for double Suzuki-Miyaura coupling reactions. This allows for the symmetrical introduction of new aryl or heteroaryl substituents, significantly modifying the electronic and photophysical properties of the parent molecule.

Studies on the simpler molecule, 4-bromobenzaldehyde, have demonstrated the feasibility of Suzuki-Miyaura coupling on a bromo-substituted benzaldehyde, with high conversion rates achieved under various catalytic conditions. researchgate.netresearchgate.net This indicates that the aldehyde group is tolerant of the reaction conditions required for the coupling at the C-Br bond.

A particularly valuable application of the Suzuki-Miyaura coupling is the introduction of heteroaromatic rings, such as thiophene (B33073) and pyridine. This functionalization is of great interest for creating materials with tailored optoelectronic properties for applications in organic electronics. By coupling this compound with thienylboronic acid or pyridinylboronic acid, new, larger conjugated structures can be synthesized.

The general scheme for this transformation is shown below:

Suzuki-Miyaura Coupling with Heteroaromatic Boronic Acids

This reaction would typically employ a palladium catalyst, such as Pd(PPh₃)₄ or Pd₂(dba)₃, in the presence of a base (e.g., K₂CO₃, K₃PO₄) and a suitable solvent system like toluene/ethanol/water or dioxane. mdpi.commdpi.com The resulting products would feature extended π-conjugation through the newly formed aryl-heteroaryl bonds, which is a key strategy in the design of organic semiconductors and dyes.

Nucleophilic Substitution Reactions of the Bromine Atoms

Direct nucleophilic aromatic substitution (SₙAr) of the bromine atoms on the aryl rings of this compound is generally not a feasible transformation under standard conditions. Aryl halides are typically resistant to nucleophilic attack unless the aromatic ring is activated by the presence of strong electron-withdrawing groups (e.g., -NO₂) at the ortho and/or para positions relative to the halogen. In the case of this compound, the triphenylamine core is electron-rich, which further disfavors a classical SₙAr mechanism. Alternative pathways, such as copper-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination, Ullmann condensation), are typically required to achieve substitution of aryl bromides with nucleophiles like amines or alcohols. One-pot nucleophilic substitution followed by a click reaction has been demonstrated for benzylic bromides, but this reactivity does not directly translate to the less reactive aryl bromides. nih.gov

Integration of this compound into Macromolecular Structures

The difunctional nature of this compound, possessing two reactive bromine atoms, makes it a valuable monomer for the synthesis of macromolecular structures, particularly conjugated polymers.

Monomer for Conjugated Polymer Synthesis

Conjugated polymers are a class of organic materials characterized by a backbone of alternating single and double bonds, which results in delocalized π-electrons and gives rise to interesting electronic and optical properties. kennesaw.edu These materials are central to the development of organic electronics, such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).

This compound can serve as a dibromo-monomer in polycondensation reactions like Suzuki-Miyaura or Stille coupling polymerization. mdpi.com When reacted with a suitable co-monomer containing two boronic acid (or boronic ester) groups or two organotin groups, a conjugated polymer can be formed. For example, polymerization with a diboronic acid derivative would proceed via a step-growth mechanism, creating a polymer chain with alternating monomer units.

The synthesis of a cationic conjugated polymer via Suzuki cross-coupling has been reported using a 2,7-dibromo-9,9-bis(6'-bromohexyl)fluorene monomer, highlighting the utility of dibromo-aromatic compounds in creating such materials. nih.gov By analogy, this compound can be used to incorporate triphenylamine units into a polymer backbone. The triphenylamine moiety is a well-known hole-transporting unit, and its inclusion in a conjugated polymer is a common strategy for designing materials for optoelectronic applications. The aldehyde group would remain as a pendant functional group on the polymer chain, offering a site for post-polymerization modification to further tune the polymer's properties.

Below is a table summarizing the potential polymerization reactions.

| Polymerization Method | Co-monomer Type | Resulting Polymer Structure |

| Suzuki-Miyaura Polycondensation | Aryl-diboronic acid or -diester | Alternating copolymer containing triphenylamine units |

| Stille Polycondensation | Aryl-distannane | Alternating copolymer containing triphenylamine units |

| Heck Polycondensation | Divinyl-aromatic compound | Alternating copolymer with vinylene linkages |

Precursor for Dendrimer Generation

The chemical architecture of this compound makes it a versatile precursor for the generation of dendrimers through established synthetic strategies, namely the divergent and convergent methods. nih.gov The central triphenylamine moiety provides a stable, three-dimensional core, while the aldehyde and bromo functionalities offer reactive sites for the step-wise growth of dendritic branches.

In a divergent synthesis approach, the this compound molecule can act as the central core. nih.gov The synthesis would typically begin with the reaction of the aldehyde group, for instance, through a condensation reaction with a molecule containing active methylene groups, to introduce the first layer of branching. Subsequently, the bromine atoms on the phenyl rings can be converted to other functional groups, such as amines or boronic esters, via reactions like the Hartwig-Buchwald amination or Miyaura borylation. These newly introduced functional groups can then be reacted with additional monomers to build successive generations of the dendrimer, leading to an exponential increase in the number of terminal groups. nih.govkirj.ee

Alternatively, a convergent synthesis strategy can be employed, where pre-synthesized dendritic wedges, or dendrons, are attached to the this compound core. nih.govrsc.org In this method, the dendrons are built separately, often to a specific generation, and then coupled to the central core molecule in the final step. The aldehyde group of this compound can be utilized for this coupling reaction, for example, through Wittig or Horner-Wadsworth-Emmons reactions with phosphorus ylides present at the focal point of the dendrons. This approach allows for greater control over the final structure and purity of the dendrimer. sapub.org

Research into structurally similar triphenylamine derivatives provides insight into the potential of this compound in dendrimer synthesis. For instance, dendrimers have been successfully synthesized using 4-(bis(4-aminophenyl)amino)phenol, where the amino groups serve as reactive sites for the attachment of subsequent generations. nih.govbohrium.com These studies demonstrate the viability of the triphenylamine scaffold for creating well-defined, hyperbranched structures with desirable electronic properties.

The resulting triphenylamine-based dendrimers, derived from precursors like this compound, are characterized by their high thermal stability and excellent hole-transporting properties, making them promising candidates for use in organic light-emitting diodes (OLEDs) and other electronic devices. rsc.org

Detailed Research Findings:

While specific research detailing the synthesis of dendrimers directly from this compound is not extensively published, the synthesis of analogous triphenylamine-based dendrimers provides a strong basis for its potential. The following tables represent typical data that would be expected from the synthesis and characterization of such dendrimers, based on findings for closely related compounds. rsc.orgnih.govbohrium.com

| Generation | Synthetic Approach | Core/Branching Unit | Yield (%) | Characterization Methods |

|---|---|---|---|---|

| G1 | Divergent | 4-(bis(4-aminophenyl)amino)phenol | 85 | NMR, FT-IR, Mass Spectrometry |

| G2 | Divergent | G1 Dendrimer | 82 | NMR, FT-IR, Mass Spectrometry |

| G3 | Convergent | 4-[N,N-di(4-iodophenyl)amino]benzaldehyde | 75 | NMR, FT-IR, Mass Spectrometry, GPC |

| Generation | Molecular Weight (g/mol) | Glass Transition Temperature (Tg, °C) | Decomposition Temperature (Td, °C) | HOMO Level (eV) |

|---|---|---|---|---|

| G1 | ~1500 | 180 | >400 | -5.1 |

| G2 | ~3500 | 210 | >420 | -5.2 |

| G3 | ~7500 | 245 | >450 | -5.2 |

Advanced Structural Characterization and Spectroscopic Investigations

X-ray Crystallography for Precise Molecular Architecture Determination

Detailed analysis of the molecular and supramolecular structure of a compound through single-crystal X-ray diffraction is a definitive method for determining its precise three-dimensional architecture. This technique allows for the accurate measurement of bond lengths, and dihedral angles, and provides insight into the packing of molecules within a crystal lattice.

As of the current literature surveyed, a single-crystal X-ray structure for the specific compound 4-(Bis(4-bromophenyl)amino)benzaldehyde has not been reported. Consequently, empirical data regarding its specific bond lengths and dihedral angles from X-ray diffraction analysis are not available. While crystallographic data exists for derivatives, such as 2-{4-[Bis(4-bromophenyl)amino]benzylidene}malononitrile, this information is not directly transferable to the parent aldehyde.

Without a determined crystal structure for this compound, a definitive analysis of its intermolecular interactions and crystal packing motifs is not possible. The arrangement of molecules in the solid state, including potential hydrogen bonding or other non-covalent interactions, remains uncharacterized by X-ray crystallography.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Molecular Confirmation

NMR spectroscopy is an indispensable tool for the structural elucidation of this compound in solution, providing detailed information about the hydrogen and carbon atomic environments.

The ¹H NMR spectrum of this compound provides distinct signals that confirm its molecular structure. A characteristic singlet appears far downfield, typically around δ 9.83-9.84 ppm, which is unequivocally assigned to the aldehyde proton (-CHO). The aromatic region of the spectrum displays a set of doublets corresponding to the protons on the three phenyl rings. The two protons on the central benzaldehyde (B42025) ring, ortho to the aldehyde group, resonate as a doublet at approximately δ 7.68-7.69 ppm. The protons on the two 4-bromophenyl groups appear as two distinct doublets. The four protons ortho to the bromine atoms are observed around δ 7.42-7.43 ppm, while the four protons ortho to the central nitrogen atom are found further upfield at about δ 7.07-7.09 ppm. A final doublet, corresponding to the two protons on the central ring ortho to the amine group, is located at approximately δ 6.99-7.02 ppm.

¹H NMR Spectral Data for this compound in CDCl₃

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Coupling Constant (J) (Hz) | Assignment |

|---|---|---|---|---|

| 9.83 - 9.84 | s | 1H | - | Aldehyde H |

| 7.68 - 7.69 | d | 2H | 8.4 - 8.8 | Ar-H (ortho to -CHO) |

| 7.41 - 7.43 | d | 4H | 8.7 - 8.8 | Ar-H (ortho to -Br) |

| 7.07 - 7.09 | d | 4H | 8.8 - 9.0 | Ar-H (ortho to -N) |

Complementing the proton data, the ¹³C NMR spectrum provides a carbon map of the molecule. The most downfield signal, found at approximately δ 190.6 ppm, is assigned to the carbonyl carbon of the aldehyde group. The spectrum also reveals the various aromatic carbon environments. The quaternary carbon of the central ring attached to the nitrogen atom appears around δ 152.9 ppm. The quaternary carbons of the bromophenyl rings attached to nitrogen are found at δ 145.0 ppm. Other key signals include the carbons in the C-Br positions at δ 118.4 ppm and the aldehyde-bearing carbon's ipso-carbon at δ 128.5 ppm.

¹³C NMR Spectral Data for this compound in CDCl₃

| Chemical Shift (δ) (ppm) | Assignment |

|---|---|

| 190.6 - 190.64 | C=O (Aldehyde) |

| 152.88 - 152.9 | C-N (central ring) |

| 145.0 | C-N (bromophenyl rings) |

| 132.8 - 132.84 | Ar C-H |

| 131.2 | Ar C-H |

| 128.5 - 128.52 | C-CHO (ipso) |

| 126.1 | Ar C-H |

| 119.5 | Ar C-H |

Vibrational Spectroscopy for Functional Group Identification

Fourier-transform infrared (FT-IR) spectroscopy is employed to identify the characteristic vibrational modes of the functional groups present in this compound. The most prominent feature in the IR spectrum is the strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the aldehyde group, which appears at 1682 cm⁻¹. The spectrum also shows characteristic C-H stretching vibrations of the aldehyde group, which are observed as two bands at 2816 cm⁻¹ and 2721 cm⁻¹. Aromatic C=C stretching vibrations are evident from the bands at 1581 cm⁻¹ and 1484 cm⁻¹. The C-N stretching vibration is identified by the band at 1320 cm⁻¹. Furthermore, the C-Br stretching mode and other fingerprint region absorptions are observed at lower wavenumbers, such as 1071 cm⁻¹, 1010 cm⁻¹, and 816 cm⁻¹.

FT-IR Spectral Data for this compound (KBr Pellet)

| Wavenumber (νmax) (cm⁻¹) | Assignment |

|---|---|

| 3031 | Aromatic C-H Stretch |

| 2816 | Aldehyde C-H Stretch |

| 2721 | Aldehyde C-H Stretch |

| 1682 | C=O Stretch (Aldehyde) |

| 1581 | Aromatic C=C Stretch |

| 1484 | Aromatic C=C Stretch |

| 1320 | C-N Stretch |

| 1279 | C-H in-plane bend |

| 1189 | Aromatic C-H in-plane bend |

| 1168 | Aromatic C-H in-plane bend |

| 1071 | C-Br Stretch |

| 1010 | Aromatic ring vibration |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of a compound, as well as studying its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass-to-charge ratio (m/z), which allows for the unambiguous determination of its elemental formula. For this compound, with the molecular formula C₁₉H₁₃Br₂NO, the presence of two bromine atoms creates a distinctive isotopic pattern (due to the nearly equal abundance of ⁷⁹Br and ⁸¹Br isotopes), which is a key signature in the mass spectrum.

The theoretical monoisotopic mass is calculated to be 428.9418 g/mol . An experimental HRMS analysis would be expected to yield a measured m/z value that matches this theoretical value to within a few parts per million (ppm), confirming the elemental composition.

Electrospray Ionization (ESI) is a soft ionization technique that allows for the analysis of thermally labile molecules by creating ions directly from a solution. semanticscholar.org When analyzing this compound, ESI-MS in positive ion mode would typically generate the protonated molecular ion, [M+H]⁺. lookchem.com This ion would produce a characteristic cluster of peaks separated by approximately 2 Da, corresponding to the different combinations of bromine isotopes. The expected m/z for the most abundant isotopic combination of the [M+H]⁺ ion would be approximately 431.9. This technique is crucial for confirming the molecular weight of the synthesized compound. semanticscholar.org

Electronic Absorption and Emission Spectroscopy

The electronic properties of the compound are investigated using absorption and emission spectroscopy, which sheds light on how the molecule interacts with light.

The UV-Vis absorption spectrum of this compound is dominated by strong, broad absorption bands resulting from its donor-pi-acceptor (D-π-A) architecture. In this structure, the electron-donating triphenylamine (B166846) unit is conjugated through the central phenyl ring (the π-bridge) to the electron-accepting aldehyde group.

This arrangement facilitates a highly efficient intramolecular charge transfer (ICT) transition upon photoexcitation. The primary absorption band, typically found in the near-UV or visible region, corresponds to this ICT transition, where electron density moves from the nitrogen-centered donor to the oxygen-centered acceptor. A less intense band at shorter wavelengths can be attributed to localized π-π* transitions within the aromatic rings.

The position of the ICT absorption maximum (λmax) is sensitive to the polarity of the solvent, a phenomenon known as solvatochromism. In studies of the closely related 4-[bis(4-methylphenyl)amino] benzaldehyde, increasing solvent polarity causes a bathochromic (red) shift in the absorption maximum, which is characteristic of ICT in D-π-A molecules. nih.gov

Table 2: Expected Electronic Transitions for this compound

| Transition Type | Description | Expected Wavelength Region |

|---|---|---|

| Intramolecular Charge Transfer (ICT) | From the lone pair of the nitrogen atom to the carbonyl group, through the π-system. | 350–450 nm |

Photoluminescence spectroscopy reveals the pathways by which the molecule relaxes from an excited electronic state back to the ground state by emitting light (fluorescence). The emission properties of this compound are intrinsically linked to its ICT character.

Upon excitation into the ICT band, the molecule forms an excited state with significant charge separation. The energy and, therefore, the color of the emitted light are highly dependent on the molecular environment. Research on analogous triphenylamine-benzaldehyde systems shows strong solvatofluorochromism, where the emission peak shifts significantly to longer wavelengths (a red shift) as solvent polarity increases. nih.govresearchgate.net This is because polar solvents stabilize the charge-separated excited state more than the ground state, lowering the energy gap for fluorescence.

Furthermore, compounds in this class are known to exhibit aggregation-induced emission (AIE) or mechanochromic luminescence. nih.gov This means that while they may fluoresce weakly in solution, their emission can be enhanced in the solid state or changed by mechanical force, such as grinding. For instance, 4-[bis(4-methylphenyl)amino]benzaldehyde exhibits a fluorescent color change from light blue to greenish-yellow upon grinding, a phenomenon attributed to a transition between crystalline and amorphous states. A similar behavior would be anticipated for the bromo-substituted derivative.

Computational Chemistry and Theoretical Understanding

Density Functional Theory (DFT) for Ground State Electronic Structure

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems, in particular atoms, molecules, and the condensed phases. DFT has become a popular tool for electronic structure calculations due to its balance of accuracy and computational cost. nih.gov Theoretical studies on similar molecules have been successfully carried out using DFT methods, such as B3LYP, often combined with a suitable basis set like 6-31G(d,p) or 6-31+G(d,p), to analyze their properties. asianpubs.orgresearchgate.netconicet.gov.ar

The first step in a computational study is to determine the most stable three-dimensional structure of the molecule, a process known as geometrical optimization. This involves finding the coordinates of the atoms that correspond to a minimum on the potential energy surface. For a molecule like 4-(Bis(4-bromophenyl)amino)benzaldehyde, which has several rotatable bonds, a conformational analysis is necessary to identify the global minimum energy conformer. This is typically achieved by systematically rotating the key dihedral angles, such as those associated with the phenyl rings, and performing a geometry optimization at each step.

The optimized geometry provides important structural parameters. For a related compound, 2-{4-[Bis(4-bromophenyl)amino]benzylidene}malononitrile, X-ray crystallography revealed that the two bromophenyl groups are significantly rotated out of the plane of the central benzylidene ring, with dihedral angles of 68.7(1)° and 69.3(1)°. nih.gov A similar twisted, propeller-like conformation would be expected for this compound due to steric hindrance between the phenyl rings.

Table 1: Illustrative Geometrical Parameters for this compound from DFT Calculations (Note: The following data is illustrative of typical results from DFT calculations and is not from a specific study on this molecule.)

| Parameter | Description | Typical Value |

|---|---|---|

| C-N-C Angle | Angle between the two bromophenyl rings and the central phenyl ring | ~120° |

| C-C-N-C Dihedral | Torsion angle defining the twist of the phenyl rings | 40-70° |

| C=O Bond Length | Length of the carbonyl bond in the benzaldehyde (B42025) group | ~1.22 Å |

The electronic properties of a molecule are largely governed by its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wuxibiology.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy of the HOMO is related to the ionization potential, while the LUMO energy is related to the electron affinity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular reactivity, kinetic stability, and the energy of electronic transitions. nih.govajchem-a.com

In molecules with a donor-acceptor architecture, such as this compound, the HOMO is typically localized on the electron-donating triphenylamine (B166846) moiety, while the LUMO is localized on the electron-accepting benzaldehyde group. This spatial separation of the frontier orbitals is characteristic of intramolecular charge transfer (ICT) upon electronic excitation. DFT calculations can precisely determine the energies of these orbitals and visualize their electron density distributions. scispace.com

Table 2: Illustrative Frontier Molecular Orbital Data for this compound (Note: The following data is illustrative and not from a specific computational study on this molecule.)

| Parameter | Description | Typical Value (eV) |

|---|---|---|

| E(HOMO) | Energy of the Highest Occupied Molecular Orbital | -5.0 to -6.0 |

| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital | -1.5 to -2.5 |

The Molecular Electrostatic Potential (MEP) is a valuable tool for understanding the charge distribution within a molecule and for predicting its reactive sites for electrophilic and nucleophilic attack. conicet.gov.ar The MEP surface is a 3D plot of the electrostatic potential mapped onto the electron density surface. Different colors are used to represent different values of the electrostatic potential. Typically, red indicates regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue indicates regions of positive potential (electron-poor), which are susceptible to nucleophilic attack. Green represents regions of neutral potential. bhu.ac.in

For this compound, the MEP map would be expected to show a region of high negative potential around the carbonyl oxygen atom of the benzaldehyde group, making it a likely site for protonation and electrophilic attack. The bromine atoms would also exhibit negative potential. Conversely, the hydrogen atoms, particularly the aldehydic hydrogen, would be in regions of positive potential.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized bonds and lone pairs. q-chem.com It examines charge transfer and hyperconjugative interactions between filled (donor) and empty (acceptor) orbitals. The strength of these interactions is quantified by the second-order perturbation energy, E(2). Larger E(2) values indicate stronger interactions and greater electron delocalization, which contributes to the stability of the molecule. conicet.gov.ar

NBO analysis can also provide the natural atomic charges on each atom, offering a more chemically intuitive picture of charge distribution than other methods like Mulliken population analysis. bhu.ac.in For this compound, significant delocalization would be expected from the nitrogen lone pair into the antibonding orbitals of the adjacent phenyl rings, as well as charge transfer from the triphenylamine donor to the benzaldehyde acceptor.

Table 3: Illustrative NBO Analysis - Key Second-Order Perturbation Energies (E(2)) (Note: The following data is illustrative and not from a specific computational study on this molecule.)

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| LP (N) | π*(C-C) of phenyl ring | > 20 | Lone pair delocalization |

| π (phenyl) | π*(C=O) | ~ 5-10 | π-conjugation |

The Electron Localization Function (ELF) and the Localized Orbital Locator (LOL) are topological analyses of the electron density that provide a visual representation of electron localization in a molecule. researchgate.net These methods are useful for identifying bonding regions, lone pairs, and atomic cores. ELF values range from 0 to 1, where a value close to 1 indicates a high degree of electron localization, characteristic of covalent bonds and lone pairs. researchgate.net LOL, which is based on the kinetic energy density, also helps to describe bonding and localized electrons. researchgate.netrsc.org

For this compound, ELF and LOL analyses would clearly show the covalent bonds within the phenyl rings, the C-N, C-Br, C=O, and C-H bonds. They would also highlight the lone pairs on the nitrogen, oxygen, and bromine atoms, providing a visual confirmation of the molecule's Lewis structure.

Non-covalent interactions (NCIs) play a crucial role in determining the three-dimensional structure and properties of molecules. NCI analysis, based on the electron density and its reduced density gradient (RDG), is a powerful method for visualizing and characterizing weak interactions such as van der Waals forces, hydrogen bonds, and steric clashes. chemtools.orgwikipedia.org

In an NCI plot, isosurfaces of the RDG are colored according to the sign of the second eigenvalue (λ₂) of the electron density Hessian. Blue isosurfaces indicate strong attractive interactions (like hydrogen bonds), green indicates weak van der Waals interactions, and red indicates repulsive interactions (steric clashes). wikipedia.orgresearchgate.net For this compound, NCI analysis would reveal van der Waals interactions between the overlapping phenyl rings, which contribute to the stability of its twisted conformation. It could also show potential weak C-H···O or C-H···π interactions.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

TD-DFT is a cornerstone of modern computational chemistry for investigating the electronic excited states of molecules. It allows for the prediction of various properties related to how a molecule interacts with light.

The electronic absorption spectrum of a molecule is dictated by the transitions between its electronic energy levels. For this compound, the structure features a triphenylamine core, which is a well-known electron donor, and a benzaldehyde group, which can act as an electron acceptor. This donor-acceptor (D-A) architecture is expected to give rise to intramolecular charge transfer (ICT) transitions, which are crucial for its optical properties.

Theoretical studies on similar triphenylamine derivatives provide a basis for predicting the behavior of this compound. For instance, studies on other triphenylamine-based dyes have shown that the main absorption bands are typically located in the UV-Vis region. researchgate.netrsc.org The presence of the two bromine atoms on the phenyl rings is anticipated to cause a red-shift (a shift to longer wavelengths) in the absorption maxima compared to an unsubstituted triphenylamine-benzaldehyde. This is due to the heavy atom effect and the electron-withdrawing nature of bromine, which can influence the energy levels of the frontier molecular orbitals (HOMO and LUMO).

A theoretical study on a nitro-substituted triphenylamine, 4-bromo-N-(4-bromophenyl)-N-(4-nitrophenyl)aniline (Br-NTPA), revealed a solvent-sensitive charge transfer band between 377 and 394 nm. ustc.edu.cn Given the structural similarities, it is plausible to predict that this compound would exhibit a principal absorption band in a comparable range. The electronic excitation energies associated with these transitions are fundamental to understanding the photophysical behavior of the molecule.

Table 1: Predicted Electronic Excitation Properties of this compound

| Property | Predicted Value | Basis for Prediction |

|---|---|---|

| Predicted Absorption Maximum (λmax) | ~380 - 410 nm | Analogy with similar brominated and nitro-substituted triphenylamine derivatives. ustc.edu.cn |

| Primary Electronic Transition | Intramolecular Charge Transfer (ICT) | Characteristic of D-A structures with triphenylamine as the donor. |

The surrounding solvent can significantly influence the electronic spectra of a molecule, a phenomenon known as solvatochromism. The Integral Equation Formalism of the Polarizable Continuum Model (IEF-PCM) is a widely used computational method to simulate these solvent effects. scispace.com This model treats the solvent as a continuous medium with a specific dielectric constant.

For molecules with a significant change in dipole moment upon excitation, as is expected for D-A compounds like this compound, the polarity of the solvent plays a crucial role. In polar solvents, the excited state is often more stabilized than the ground state, leading to a red-shift in the absorption maximum.

In the case of Br-NTPA, a red-shift of 17 nm was observed for the long-wavelength absorption band when moving from a nonpolar solvent (cyclohexane) to a polar one (acetonitrile). ustc.edu.cn A similar positive solvatochromism can be predicted for this compound. Theoretical calculations using the IEF-PCM model would likely show a progressive red-shift of the calculated absorption maximum with increasing solvent polarity.

Table 2: Predicted Solvatochromic Shift for the Main Absorption Band of this compound

| Solvent | Predicted Shift in λmax | Rationale |

|---|---|---|

| Nonpolar (e.g., Toluene) | Baseline | Minimal stabilization of the excited state. |

| Polar Aprotic (e.g., Acetonitrile) | Red-shift | Stabilization of the more polar excited state. ustc.edu.cn |

Theoretical Prediction of Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are of great interest for applications in photonics and optoelectronics. The NLO response of a molecule is related to its ability to alter the properties of light passing through it. The first hyperpolarizability (β) is a key parameter that quantifies the second-order NLO response.

Molecules with large β values typically possess a strong D-A character, leading to a significant change in dipole moment upon excitation. The structure of this compound, with its triphenylamine donor and benzaldehyde acceptor, is conducive to a notable NLO response.

Computational studies on various organic molecules, including those with halogen substitutions, have demonstrated that DFT calculations can effectively predict NLO properties. rsc.orgresearchgate.netfigshare.com The presence of bromine atoms can enhance NLO properties through their influence on the electronic structure and polarizability of the molecule. Theoretical calculations would involve optimizing the molecular geometry and then computing the components of the first hyperpolarizability tensor.

Table 3: Predicted Non-Linear Optical Properties of this compound

| NLO Property | Predicted Characteristic | Basis for Prediction |

|---|---|---|

| First Hyperpolarizability (β) | Significant | Strong donor-acceptor character and extended π-conjugation. figshare.com |

| Influence of Bromine | Enhancement of β | Halogen substitution can increase molecular polarizability and NLO response. rsc.org |

Applications and Performance in Advanced Functional Materials

Utilization in Organic Photovoltaic Devices

Organic photovoltaic (OPV) devices, which convert sunlight into electricity, represent a promising area for the application of 4-(Bis(4-bromophenyl)amino)benzaldehyde and its derivatives. The compound's inherent electronic properties and its synthetic versatility allow it to be incorporated into various components of solar cells.

Chromophore Design for Dye-Sensitized Solar Cells (DSSCs)

This compound has been successfully utilized as a key intermediate in the synthesis of organic dyes for p-type dye-sensitized solar cells (p-DSSCs). In these devices, the dye absorbs light and injects a hole into a p-type semiconductor, such as nickel(II) oxide (NiO). The triphenylamine (B166846) core of the molecule acts as a strong electron donor, which is a crucial feature for efficient p-type sensitizers.

Researchers have demonstrated that this compound is a valuable starting material for creating complex dyes with a di-branched architecture, following a donor-π-spacer-acceptor design. ntu.edu.tw A series of dyes, designated as SK2, SK3, and SK4, were synthesized using this compound as the central donor unit. ntu.edu.tw These dyes exhibited intense absorption in the visible spectrum, a characteristic essential for effective light harvesting and sensitization of NiO electrodes. ntu.edu.tw Although the photocurrent densities of these dyes were about half that of a reference compound, their successful synthesis and function underscore the utility of this compound as a foundational component in chromophore design for p-type DSSCs. ntu.edu.tw

The synthesis of these complex dyes often involves palladium-catalyzed cross-coupling reactions where the bromine atoms on the benzaldehyde (B42025) precursor are substituted, or condensation reactions involving the aldehyde group. For example, the synthesis of SK dyes involved a Suzuki coupling reaction with this compound. ntu.edu.tw This strategic use of the compound allows for the construction of elaborate molecular structures tailored for efficient charge separation and injection in solar cells.

Monomer in Polymer Solar Cells (PSCs) for Active Layer Materials

While the triphenylamine structure is a common component in polymers for organic electronics, the direct use of this compound as a monomer for the synthesis of active layer materials in polymer solar cells is not extensively documented in the reviewed literature. Typically, the synthesis of conjugated polymers for PSCs involves coupling reactions like Stille or Suzuki, which would utilize the two bromine atoms on the molecule. ntu.edu.twscirp.org The aldehyde group is less commonly used for main-chain polymerization in this context. It is plausible that the aldehyde group could be modified either before or after polymerization to fine-tune the polymer's properties. However, specific examples of this approach starting with this compound are not prominent.

Precursor for Hole Transport Materials

The triphenylamine core is a well-established building block for hole transport materials (HTMs) used in various solar cell architectures, including perovskite solar cells (PSCs). mdpi.com These materials facilitate the efficient movement of positive charge carriers (holes) to the electrode. The structure of this compound, with its electron-rich nitrogen center, is inherently suited for this purpose.

The bromine atoms and the aldehyde group provide reactive sites for further molecular engineering. For instance, these groups can be used to attach the molecule to other molecular fragments to create larger, more complex HTMs, including star-shaped or polymeric materials with enhanced thermal stability and film-forming properties. Despite this potential, specific research detailing the synthesis of HTMs for solar cells directly from this compound is not widely reported. The development of alternative HTMs to the commonly used spiro-OMeTAD is a major area of research, and the synthetic flexibility of this compound makes it a candidate for future exploration in this field. mdpi.com

Role in Organic Light-Emitting Diodes (OLEDs)

In the field of organic light-emitting diodes (OLEDs), materials capable of efficiently transporting charge carriers and emitting light are essential. The molecular structure of this compound suggests its potential as a precursor for materials used in OLEDs.

Development of Hole-Transporting Layers and Emitters

Triphenylamine derivatives are widely used as hole-transporting materials in OLEDs due to their high hole mobility and thermal stability. elsevierpure.commdpi.comrsc.org The this compound molecule contains this crucial triphenylamine unit. The bromine atoms offer sites for cross-linking reactions, which can lead to the formation of robust, amorphous films with high glass transition temperatures, a desirable property for long-lasting OLED devices. rsc.org

Furthermore, the entire molecule can serve as a building block for more complex OLED emitters. The aldehyde group can be transformed through reactions like the Wittig or Knoevenagel condensation to extend the π-conjugation of the system. nih.gov Such modifications can tune the emission color from blue to red. Combining the hole-transporting triphenylamine moiety with an electron-accepting group through the aldehyde functionality can create donor-acceptor type emitters, which are a key class of materials for high-efficiency fluorescent and thermally activated delayed fluorescence (TADF) OLEDs. While the synthetic potential is clear, direct reports on the synthesis of OLED HTLs or emitters starting specifically from this compound are not prevalent in the reviewed scientific literature.

Development of Chemical Sensors and Probes

The aldehyde functional group is known to be reactive and can participate in the formation of Schiff bases through condensation with primary amines. researchgate.netresearchgate.net This reaction is a common strategy for designing chemosensors. The resulting imine bond (C=N) can be part of a larger conjugated system that changes its photophysical properties (color or fluorescence) upon binding with specific analytes, such as metal ions. nih.govrsc.org

For example, Schiff bases derived from other benzaldehyde derivatives have been shown to act as selective sensors for metal ions like Cu²⁺ and Ni²⁺. nih.gov The triphenylamine core of this compound is also fluorescent, and its emission could potentially be modulated by the binding of an analyte to a receptor site created from the aldehyde group. Despite these well-established principles, the application of this compound itself as a precursor for chemical sensors has not been specifically detailed in the available research. Its structure, however, presents a viable platform for the future design of novel fluorescent or colorimetric sensors.

Luminescent Chemosensors for Nitroaromatic Compound (NAC) Detection

Triphenylamine (TPA) derivatives are widely utilized as fluorophores due to their distinct geometry and electron-donating characteristics, which provide a versatile optical platform for detecting a variety of substances, including harmful compounds and metal ions. nih.gov The strong electron-donating nature of TPA, combined with extensive π-delocalization, facilitates significant interaction with electron-deficient molecules like nitroaromatic compounds (NACs). nih.gov This interaction often results in fluorescence quenching, a phenomenon that forms the basis for their use as chemosensors. nih.gov

The detection of NACs is of paramount importance for environmental safety and national security. nih.gov TPA-based sensors, including those functionalized with carboxylic acids, have demonstrated notable quenching of fluorescence in the presence of nitroaromatics. nih.gov The sensing mechanism is often attributed to an intramolecular charge transfer (ICT) process within the TPA molecule. nih.gov Density functional theory (DFT) calculations have been employed to understand the frontier molecular orbital energy levels and the potential interactions with analytes like the picrate (B76445) anion, revealing charge transfer interactions. nih.govresearchgate.net The aldehyde group in this compound can be expected to enhance its sensitivity and selectivity towards specific NACs, such as p-nitroaniline. rsc.org

Luminescent metal-organic frameworks (LMOFs) incorporating TPA units have also emerged as effective chemical sensors for NACs. rsc.org The photoluminescence properties of these frameworks can be fine-tuned by altering the metal ions or organic ligands, making them highly adaptable for specific detection applications. rsc.org

Design of Selective and Sensitive Fluorescent Probes

The unique structural and electronic properties of triphenylamine (TPA) make it an excellent scaffold for the design of selective and sensitive fluorescent probes. rsc.orgnih.gov The strong electron-donating ability of the TPA core is a key feature that scientists leverage to create probes for molecular recognition. rsc.org By coupling the TPA unit with various electron-withdrawing groups, the intramolecular push-pull electronic interactions can be modulated to control the light emission properties. researchgate.net

Recent advancements in molecular design strategies such as aggregation-induced emission (AIE), twisted intramolecular charge transfer (TICT), and Förster resonance energy transfer (FRET) have significantly improved the selectivity, sensitivity, and tissue penetration of TPA-based probes. nih.gov The aldehyde functionality in this compound provides a convenient reactive site for further chemical modifications, allowing for the attachment of specific recognition units for targeted analytes. researchgate.net For instance, TPA-based Schiff base derivatives have been developed for the detection of hypochlorite, demonstrating specific fluorescence quenching upon reaction. researchgate.net

Furthermore, TPA-appended rhodamine probes have been designed for the dual detection of Al³⁺ and Hg²⁺ ions through different sensing mechanisms, namely photoinduced electron transfer (PET) and FRET. researchgate.net The versatility of the TPA framework allows for the creation of probes with high limits of detection, often in the parts-per-billion (ppb) or parts-per-million (ppm) range. rsc.org

Mechanochromic and Vapochromic Luminescence Applications

Investigation of Mechanochromic Luminescence Phenomena

Mechanochromic luminescence, the change in the color of emitted light upon the application of a mechanical force, is a fascinating property exhibited by some solid-state materials. Triphenylamine derivatives have shown significant promise in this area. rsc.orgacs.orgnih.gov The introduction of halogen atoms, such as bromine in this compound, can lead to intense mechanoluminescence. rsc.org This is partly due to the varied electronic configurations resulting from the electron-withdrawing nature of halogens. rsc.org

Studies on halogen-substituted TPA derivatives have revealed that enhanced intermolecular interactions and a twisted molecular structure are key contributors to their strong mechanoluminescent emissions. rsc.org For example, a donor-π-acceptor fluorescent dye based on a TPA derivative, TPA-CBH, exhibited mechanochromic fluorescence when subjected to stress. nih.gov This behavior is attributed to the role of both intra- and intermolecular charge transfer processes. nih.gov Similarly, an orange fluorescent material, TA-DF-BDM, which incorporates a TPA moiety, displayed a significant change in emission color from 507 nm to 625 nm upon mechanical grinding.

| Compound Family | Stimulus | Emission Color Change | Reference |

| Halogen-substituted TPAs | Mechanical Grinding | Strong mechanoluminescence | rsc.org |

| TPA-CBH | Mechanical Stress | Mechanochromic fluorescence | nih.gov |

| TA-DF-BDM | Mechanical Grinding | 507 nm to 625 nm |

Solvatochromic and Vapochromic Response in Sensing Platforms

Solvatochromism, the change in the color of a substance when dissolved in different solvents, is another important property of many triphenylamine derivatives. nih.govx-mol.net This phenomenon arises from the interaction of the dye's dipole moment with the polarity of the solvent. Donor-π-acceptor (D-π-A) type TPA derivatives, a class to which this compound belongs, often exhibit significant solvatochromism due to effective intramolecular charge transfer. x-mol.net

For instance, two D-π-A type solvatochromic fluorescent probes based on TPA, JT1 and JT2, have been synthesized and their photophysical properties studied. nih.gov These probes showed a remarkable linear correlation between their Stokes shifts and the solvent polarity, making them excellent candidates for detecting the polarity of non-protonated solvents or the water content in solvents like tetrahydrofuran. nih.gov The Stokes shifts for JT1 and JT2 reached up to 175 nm and 218.6 nm, respectively, in acetonitrile. nih.gov

Vapochromism, a color change in response to vapor, is a related phenomenon that is highly valuable for the development of chemical sensors. While direct studies on the vapochromic response of this compound are not widely available, related TPA derivatives have been investigated for this property. The aldehyde group can play a crucial role in the interaction with specific vapors, leading to a detectable change in luminescence.

| Probe | Property | Stokes Shift (in Acetonitrile) | Application | Reference |

| JT1 | Solvatochromism | 175 nm | Polarity sensing | nih.gov |

| JT2 | Solvatochromism | 218.6 nm | Polarity sensing | nih.gov |

Integration into Dendrimeric and Polymeric Systems for Enhanced Functionality

Synthesis and Optoelectronic Properties of Functional Dendrimers

Dendrimers are highly branched, well-defined macromolecules with a central core, repeating branched units, and terminal functional groups. nih.gov Triphenylamine-based dendrimers are of particular interest due to their potential applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices. rsc.orgresearchgate.net The modular architecture of dendrimers allows for the precise placement of functional units, such as chromophores, at the core, within the dendrons, or on the surface. uni-mainz.de

The synthesis of TPA-based π-conjugated dendrimers can be achieved through a convergent approach, combining versatile carbon-carbon bond formation reactions. rsc.orgresearchgate.net The nature of the π-linkages connecting the periphery to the core has a significant impact on the material's properties. rsc.orgresearchgate.net For example, introducing C-C bonds in the periphery can improve the photophysical behavior and the optical quality of films. rsc.orgresearchgate.net These dendrimers often exhibit high glass transition temperatures (Tg) and high-lying highest occupied molecular orbital (HOMO) energy levels, which are desirable for hole-transporting materials in OLEDs. rsc.orgresearchgate.net

Functionalized poly(amidoamine) (PAMAM) dendrimers have also been synthesized with fluorescent end groups for applications in bioimaging and as optical sensors. nih.gov The aldehyde group of this compound can serve as a key reactive site for the construction of such dendrimeric structures. Furthermore, TPA units have been incorporated into aromatic poly(amide-imide)s (PAIs), resulting in materials with high thermal stability, electrochemical redox stability, and strong color changes upon oxidation, making them suitable for electrochromic applications. mdpi.com

Polymerization for Advanced Conjugated Systems with Specific Electronic Characteristics

The molecular architecture of this compound, featuring a triphenylamine core, provides a versatile platform for the synthesis of advanced conjugated polymers. While direct polymerization of the aldehyde can be challenging, its derivatives are valuable monomers for creating polymers with unique electronic and physical properties. A notable example involves the synthesis of a new aromatic diamine, 1,1-bis(4-aminophenyl)-1-{4′-bis(4″-bromophenyl)amino}phenyl-2,2,2-trifluoroethane, which is derived from the parent compound. researchgate.net This diamine serves as a crucial building block for a series of novel polyimides. researchgate.net

These polyimides are synthesized through high-temperature polycondensation of the diamine with various aromatic carboxylic acid dianhydrides. researchgate.net The resulting polymers exhibit a combination of high thermal stability, excellent mechanical properties, and solubility in common organic solvents, which is a significant advantage for processing and film fabrication. researchgate.net The incorporation of the bulky triphenylamine and trifluoromethyl groups helps to disrupt polymer chain packing, enhancing solubility without sacrificing thermal performance. researchgate.net

The key feature of these polyimides is their electroactive and electrochromic behavior, stemming from the electron-donating triphenylamine unit integrated into the polymer backbone. researchgate.net Spectroelectrochemical studies, using techniques like cyclic voltammetry and UV-Vis spectrometry, have demonstrated that these polymers possess stable and reversible electrochromic properties. researchgate.net Upon the application of an electrical potential, the polymers can be reversibly oxidized and reduced, leading to a distinct color change. Specifically, they transition from a colorless neutral state to a green oxidized state as the applied potential is varied from 0 to 1.25 V. researchgate.net This behavior makes them highly promising for applications in electrochromic devices, such as smart windows and electronic displays.

Table 1: Thermal and Electrochemical Properties of Polyimides Derived from 1,1-bis(4-aminophenyl)-1-{4′-bis(4″-bromophenyl)amino}phenyl-2,2,2-trifluoroethane

| Property | Value/Observation | Source |

|---|---|---|

| Glass Transition Temperature (Tg) | 208 to 230°C | researchgate.net |

| 10% Weight Loss Temperature (Air) | 330–370°C | researchgate.net |

| 10% Weight Loss Temperature (Argon) | 550–660°C | researchgate.net |

| Electrochromic Transition | Colorless (neutral) to Green (oxidized) | researchgate.net |

| Applied Potential for Oxidation | 0 to 1.25 V | researchgate.net |

Photoinitiator in Multi-Photon Lithography

The benzaldehyde functional group, particularly when part of a larger conjugated system like that in this compound, plays a critical role in photopolymerization. Triphenylamine derivatives that include formyl (aldehyde) groups are recognized as a class of photoinitiators for multi-photon lithography (MPL), also known as two-photon induced photopolymerization (TPIP). spiedigitallibrary.orgtuwien.ac.at MPL is an advanced additive manufacturing technique that allows for the fabrication of complex three-dimensional structures with micro- and nanoscale resolution. tuwien.ac.atacs.org

The efficacy of a photoinitiator in MPL is dependent on its two-photon absorption (TPA) cross-section. tuwien.ac.at Molecules designed for this purpose typically feature a planar π-conjugated system flanked by strong electron-donating and/or electron-accepting groups. tuwien.ac.at In this compound, the triphenylamine unit acts as a strong electron donor, while the benzaldehyde group can function as an electron acceptor. This donor-π-acceptor (D-π-A) structure is highly beneficial for enhancing nonlinear optical properties, including two-photon absorption. researchgate.net

Upon simultaneous absorption of two photons from a focused laser beam (typically in the near-infrared range), the photoinitiator molecule is promoted to an excited state. mdpi.com This excited molecule can then generate reactive species, such as radicals, through processes like intersystem crossing. mdpi.comnih.govresearchgate.net These radicals initiate a chain polymerization reaction of monomer units (commonly acrylate-based) within the focal volume of the laser, leading to the formation of a solid polymer voxel. tuwien.ac.at By moving the focal point in a three-dimensional pattern, intricate microstructures can be fabricated. mdpi.com

Research into multi-branched benzylidene ketone-based photoinitiators, which share structural similarities with benzaldehyde derivatives, has shown that increasing the number of donor-acceptor branches can lead to higher initiation efficiency and faster fabrication speeds compared to some commercial photoinitiators. researchgate.net Benzaldehyde derivatives are foundational in creating various dyes and are considered among the most industrially useful aldehydes. spiedigitallibrary.org The application of triphenylamine-aldehydes as photoinitiators in MPL leverages this established chemistry for advanced manufacturing. spiedigitallibrary.org

Table 2: General Characteristics of Benzaldehyde/Triphenylamine Derivatives as Photoinitiators in Multi-Photon Lithography

| Feature | Description | Source |

|---|---|---|

| Technology | Multi-Photon Lithography (MPL) / Two-Photon Induced Polymerization (TPIP) | spiedigitallibrary.orgtuwien.ac.at |

| Molecular Structure | Typically a Donor-π-Acceptor (D-π-A) design. Triphenylamine acts as the electron donor and the aldehyde/ketone group as the electron acceptor. | tuwien.ac.atresearchgate.net |

| Mechanism | The photoinitiator absorbs two photons, enters an excited state, and generates radicals to initiate polymerization of a monomer resin. | mdpi.commdpi.com |

| Key Advantage | Enables high-resolution 3D fabrication at the micro- and nanoscale. | tuwien.ac.atacs.org |

| Performance Metric | Two-Photon Absorption (TPA) Cross-Section. Higher values generally lead to greater efficiency. | tuwien.ac.at |

| Research Trend | Development of multi-branched structures to enhance initiation efficiency and fabrication speed. | researchgate.net |

Mechanistic Insights into Functional Performance

Elucidation of Charge Transport Mechanisms (e.g., Hole Transport) in Devices

The functionality of 4-(Bis(4-bromophenyl)amino)benzaldehyde in electronic devices is intrinsically linked to its capacity as a charge transport material. Specifically, its derivatives and related compounds are recognized for their role as hole-transporting materials (HTMs), which are crucial components in organic light-emitting diodes (OLEDs) and perovskite solar cells (PSCs). rsc.orgresearchgate.net HTMs facilitate the movement of positive charge carriers (holes) from the anode to the emissive or active layer, a process vital for efficient device operation. rsc.org

Research into triphenylamine (B166846) derivatives has demonstrated that the inclusion of bromine atoms in the molecular structure can significantly enhance hole-transport capabilities. Studies have shown that bromine-substituted triphenylamine derivatives can exhibit hole mobilities an order of magnitude greater than their non-brominated counterparts when measured under the same electric field. rsc.org This improvement is critical for reducing the operating voltage and boosting the power efficiency of OLEDs. rsc.org The enhanced mobility in compounds like this compound is attributed to the electronic properties of the halogen, which can influence intermolecular interactions and the electronic coupling between adjacent molecules in the solid state, thereby creating more efficient pathways for hole hopping. The use of such improved HTMs has led to the development of highly efficient green phosphorescent OLEDs with ultralow operating voltages (below 2.4 V at 1 cd m⁻²) and high luminous efficiencies. rsc.org

The table below summarizes the impact of bromine substitution on the hole mobility of triphenylamine derivatives, illustrating the principle that applies to this compound.

| Compound Type | Key Structural Feature | Impact on Hole Mobility | Reference |

|---|---|---|---|

| Triphenylamine Derivative | Non-brominated | Baseline Mobility | rsc.org |

| Bromine-Substituted Triphenylamine Derivative | Contains Bromine Atoms | ~10x increase compared to non-brominated version | rsc.org |

Detailed Structure-Property Relationship Studies for Tunable Optoelectronic Behavior

The optoelectronic properties of this compound and its derivatives are finely tunable through modifications of their molecular structure. The inherent non-planar, propeller-like geometry of the triphenylamine core is a defining feature that governs its performance.

Crystal structure analysis of a closely related derivative, 2-{4-[Bis(4-bromophenyl)amino]benzylidene}malononitrile, reveals that the two peripheral bromophenyl rings are significantly twisted out of the plane of the central benzylidene ring. nih.gov This twisted conformation is a direct result of steric hindrance and is crucial in preventing strong intermolecular π-π stacking in the solid state. nih.gov This loose molecular packing is a key factor contributing to properties like piezofluorochromism, where the material's fluorescence changes under mechanical pressure. nih.gov Even minor alterations to the molecular structure have been found to have a great effect on this behavior, highlighting the sensitive nature of the structure-property relationship. nih.gov

Furthermore, the electronic nature of the substituents plays a critical role. The aldehyde group (-CHO) on the central phenyl ring acts as an electron-withdrawing group, while the diarylamino moiety is a strong electron donor. This donor-acceptor (D-A) architecture leads to intramolecular charge transfer (ICT) upon photoexcitation, which is fundamental to its fluorescent properties. The extent of this ICT and the resulting emission wavelength are highly sensitive to the molecular environment, a phenomenon known as solvatochromism, where the emission color changes with the polarity of the solvent. researchgate.netnih.gov This tunability allows for the rational design of molecules with specific absorption and emission characteristics for various applications. nih.gov

| Structural Feature | Property Influenced | Underlying Mechanism | Reference |

|---|---|---|---|

| Twisted Bromophenyl Rings | Piezofluorochromism | Prevents strong π-π stacking, leading to loose molecular packing. | nih.gov |

| Donor-Acceptor (D-A) Architecture | Solvatochromism | Intramolecular Charge Transfer (ICT) character of the excited state. | researchgate.netnih.gov |

| Peripheral Group Modification | Optoelectronic Behavior | Alters the electronic and steric properties of the molecule. | nih.gov |

Mechanistic Understanding of Fluorescence Quenching in Sensor Applications

The application of triphenylamine derivatives like this compound in chemical sensors often relies on the mechanism of fluorescence quenching. Fluorescence quenching is a process that decreases the intensity of the fluorescent signal upon interaction with a specific substance (analyte). A primary mechanism responsible for this phenomenon is Photoinduced Electron Transfer (PeT). illinois.edu

In a PeT-based sensor, the fluorophore (in this case, the triphenylamine core) is excited by absorbing a photon. In the absence of an analyte, the excited electron returns to the ground state by emitting light (fluorescence). However, when an analyte is present and interacts with the fluorophore, it can facilitate a non-radiative pathway for the excited electron to relax. illinois.edu This can occur if the analyte acts as an electron acceptor or donor, leading to an electron transfer between the excited fluorophore and the analyte, thus "quenching" the fluorescence. illinois.edu

Studies on related compounds have shown that their emission can be significantly affected by the chemical environment. For example, the emission of 4-[bis(4-methylphenyl)amino]acetophenone was observed to be quenched in ethanol. researchgate.net Similarly, derivatives have been shown to exhibit vapochromism, where the emission color changes in response to acid vapors like hydrochloric acid. researchgate.net These observations suggest that the triphenylamine scaffold is sensitive to external chemical stimuli, forming the basis for sensor applications. The quenching or color change is triggered by specific interactions, such as protonation of the nitrogen atom or binding of the analyte to the aldehyde group, which alters the intramolecular charge transfer characteristics and opens up non-radiative decay channels like PeT.

Investigation of the Origin of Mechanochromic Luminescence (e.g., Supercooled Liquid State, Morphological Changes)

Mechanochromic luminescence is a phenomenon where a material changes its fluorescence color in response to mechanical stimuli such as grinding or shearing. researchgate.net Derivatives of this compound are known to exhibit this behavior, which is rooted in changes to the material's solid-state morphology. researchgate.netnih.gov

The primary mechanism proposed for the mechanochromism in these compounds is a mechanically induced phase transition from a stable crystalline state to a metastable amorphous or "supercooled liquid" state. researchgate.net In the initial crystalline powder, molecules are arranged in a well-ordered lattice with specific intermolecular interactions, which dictates a particular fluorescence emission (e.g., blue). researchgate.net When mechanical force is applied, this ordered structure is disrupted. The energy from grinding breaks down the crystal lattice, forcing the material into a disordered, amorphous state. researchgate.netresearcher.life

In this amorphous phase, the molecules have different conformations and intermolecular arrangements compared to the crystalline phase. This disruption can lead to the formation of more planar conformations, which enhances intramolecular charge transfer (ICT) and results in a red-shifted emission (e.g., greenish-yellow). researchgate.netresearcher.life The process is often reversible; the metastable amorphous state can revert to the original stable crystalline state upon standing at room temperature or by annealing, causing the fluorescence to return to its initial color. researchgate.net This reversible transformation between different solid-state morphologies is the origin of the observed mechanochromic luminescence. researchgate.netnih.gov

| State | Stimulus | Morphology | Fluorescence Emission | Reference |

|---|---|---|---|---|

| Initial | None | Crystalline | Blue / Light Blue | researchgate.net |

| Ground | Grinding/Shearing | Amorphous / Supercooled Liquid | Greenish-Yellow | researchgate.net |

| Recovered | Standing at Room Temp. | Crystalline | Blue / Light Blue | researchgate.net |

Conclusion and Future Research Trajectories

Synthesis of 4-(Bis(4-bromophenyl)amino)benzaldehyde: Achievements and Advancements

The synthesis of tertiary arylamines like this compound has been significantly advanced through the development of palladium-catalyzed cross-coupling reactions. The Buchwald-Hartwig amination stands out as a pivotal and efficient method for creating the crucial carbon-nitrogen (C-N) bonds in these structures. wikipedia.orglibretexts.org This reaction involves the coupling of an amine with an aryl halide and has become a cornerstone in synthetic organic chemistry due to its broad substrate scope and functional group tolerance, largely replacing harsher traditional methods. wikipedia.org